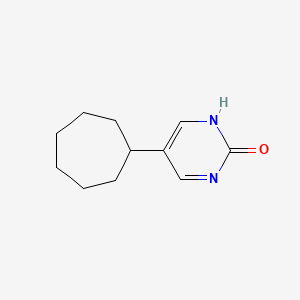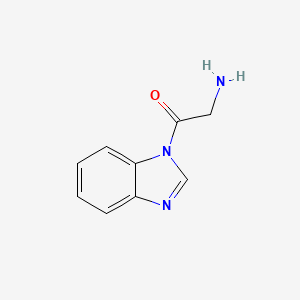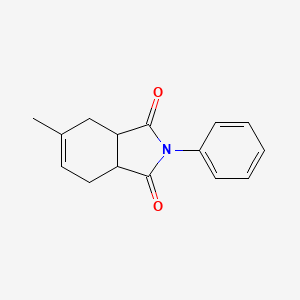
5-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in organic synthesis. The structure of this compound includes a phenyl group, a methyl group, and a tetrahydroisoindole dione core, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition reaction between a diene and a dienophile. In this case, maleic anhydride and a substituted aniline are used as starting materials. The reaction proceeds through the formation of an intermediate, which is then subjected to further cyclization and oxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of green chemistry principles, such as atom economy and energy efficiency, is also emphasized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in tumor cells, disrupt tumor interactions with the cellular microenvironment, and improve autoimmune responses . These effects are mediated through the inhibition of protein phosphatases and other key enzymes involved in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylmaleimide: Another isoindole derivative with similar biological activities.
Hexahydro-1H-isoindole-1,3-dione: A compound with a similar core structure but different substituents.
Tetrahydromethylphthalic anhydride: A related compound with different functional groups.
Uniqueness
2-Phenyl-5-methyl-3a,4,7,7a-tetrahydro-2H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
96599-47-2 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12-13(9-10)15(18)16(14(12)17)11-5-3-2-4-6-11/h2-7,12-13H,8-9H2,1H3 |
Clave InChI |
ASZMUCNZOBZRBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


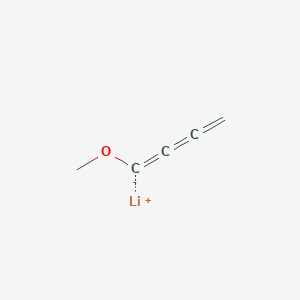
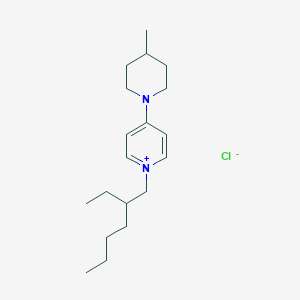
![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
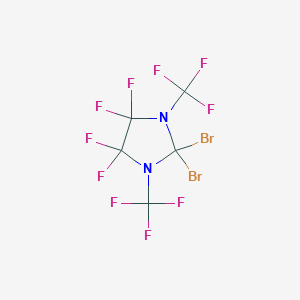
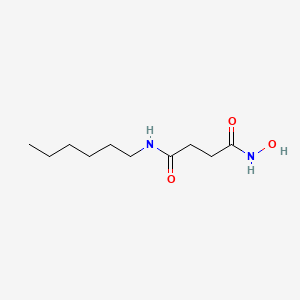
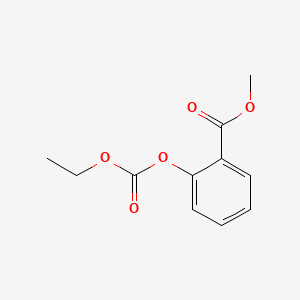
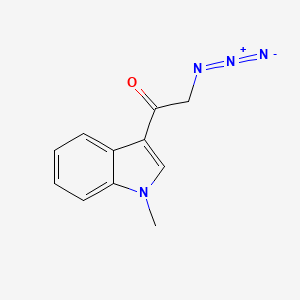
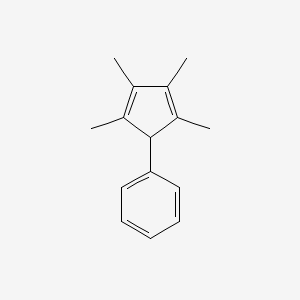
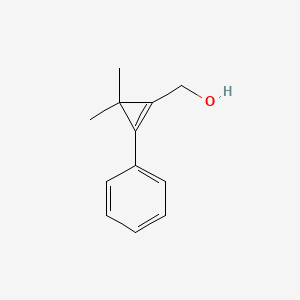
![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
